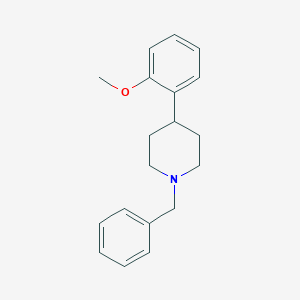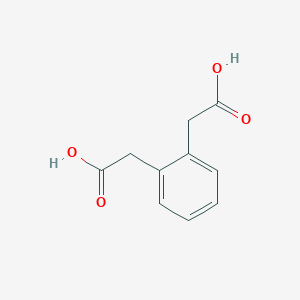
1,2-苯二乙酸
描述
1,2-Phenylenediacetic acid is an organic compound with the molecular formula C10H10O4. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
科学研究应用
1,2-Phenylenediacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of corrosion inhibitors and metal surface treatment agents.
作用机制
Target of Action
1,2-Phenylenediacetic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It has been used in the synthesis of a coordination polymer, which was characterized by single crystal x-ray diffraction . This suggests that 1,2-Phenylenediacetic acid may interact with its targets to form complex structures.
Biochemical Pathways
It has been used as a biochemical reagent in life science research , suggesting that it may play a role in various biochemical reactions.
Result of Action
Its use in the synthesis of a coordination polymer suggests that it may have the ability to form complex structures at the molecular level .
Action Environment
It is known that it is a solid at room temperature and has a melting point of 150-152 °c .
准备方法
1,2-Phenylenediacetic acid can be synthesized through several methods. One common method involves the esterification of 1,2-phenylenediacetic acid dimethyl ester followed by hydrolysis. Another method includes the reaction of 1,2-bis(cyanomethyl)benzene with hydrochloric acid, followed by hydrolysis to yield the desired product . Industrial production often involves the use of catalytic processes to enhance yield and purity.
化学反应分析
1,2-Phenylenediacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Coordination Reactions: It forms coordination polymers with lanthanide ions, exhibiting different denticity modes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for coordination reactions. Major products formed include dicarboxylic acids, alcohol derivatives, and coordination polymers.
相似化合物的比较
1,2-Phenylenediacetic acid can be compared with similar compounds such as:
- 1,3-Phenylenediacetic acid
- 1,4-Phenylenediacetic acid
- Phenylsuccinic acid
These compounds share similar structural features but differ in the position of the carboxyl groups on the aromatic ring. The unique positioning of the carboxyl groups in 1,2-phenylenediacetic acid allows for distinct coordination chemistry and reactivity, making it unique among its analogs .
属性
IUPAC Name |
2-[2-(carboxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEDJBFVJUFIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225957 | |
| Record name | o-Phenylenediacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-53-0 | |
| Record name | 1,2-Benzenediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7500-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenylenediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7500-53-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Phenylenediacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenylenediacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-phenylenediacetic acid?
A1: 1,2-Phenylenediacetic acid has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol.
Q2: Is there any spectroscopic data available for H2pda?
A2: While the provided research papers primarily focus on the structural characterization of MOFs and CPs incorporating H2pda, they often utilize infrared spectroscopy (IR) to confirm the presence of characteristic functional groups like carboxylates within the synthesized complexes. [, , , , , , , ]
Q3: How does the flexibility of H2pda impact its coordination behavior?
A3: H2pda, as a flexible ligand, can adopt various conformations (cis or trans) depending on the reaction conditions and the presence of other ligands. This flexibility contributes to the structural diversity observed in H2pda-based MOFs and CPs. [, , ]
Q4: What role does H2pda play in the formation of supramolecular structures?
A4: H2pda commonly acts as a bridging ligand, connecting metal centers through its two carboxylate groups to create extended structures. The specific coordination modes of H2pda, such as bridging/chelating-bridging pentadentate or chelating-bridging/chelating-bridging hexadentate, significantly influence the final architecture of the resulting framework. [, , ]
Q5: Can H2pda-based complexes be utilized for catalysis?
A5: Research suggests that the catalytic activity of H2pda-containing complexes can be optimized by manipulating the steric hindrance of the coordinating ligands. For example, Cu-doped polyoxo-titanium clusters (Cu-PTCs) functionalized with H2pda have demonstrated promising activity in carbon dioxide cycloaddition reactions. Notably, clusters with less sterically hindered ligands exhibited higher catalytic activity. []
Q6: How do structural modifications in the co-ligands affect the properties of H2pda-based complexes?
A6: Studies have shown that using different co-ligands alongside H2pda can significantly alter the final structure and properties of the resulting coordination polymers. For instance, altering the position of functional groups (positional isomerism) in the co-ligand can lead to distinct topologies, such as a fourfold interpenetrating 66-diamond architecture versus a 2D (4,4) square lattice layer. [] These structural changes can further impact properties like fluorescence emission.
Q7: Does the choice of metal ion influence the structural outcome when using H2pda?
A7: Yes, the metal ion plays a crucial role in directing the assembly of H2pda-based frameworks. Research has shown that even with the same co-ligand, varying the metal center can yield different network topologies, highlighting the sensitivity of the metal-H2pda system to the metal ion. []
Q8: What are some potential applications of H2pda-based MOFs and CPs?
A8: Due to their diverse structures and tunable properties, H2pda-based materials have been explored for various applications:
- Fluorescent Sensors: Certain H2pda-based CPs exhibit fluorescence properties and have shown potential for detecting specific analytes, such as metal ions, anions, and small organic molecules. [, , , , ]
- Dye Adsorption: The porous nature of some H2pda-based CPs enables their use in removing organic dyes from solutions, a significant area of interest for environmental remediation. [, ]
- Potential Therapeutic Applications: While still in early stages, research on H2pda-based complexes has shown promising results for addressing medical conditions like chronic subdural hematoma. []
Q9: What analytical techniques are typically employed to characterize H2pda-based materials?
A9: Researchers commonly use a combination of techniques for comprehensive characterization:
- Single-crystal X-ray diffraction: This is essential for elucidating the crystal structure and topology of the synthesized MOFs and CPs. [, , , , , , , , , , , , , , , , ]
- Powder X-ray diffraction (PXRD): This helps confirm the phase purity of the bulk material. [, , , ]
- Thermogravimetric analysis (TGA): This provides information about the thermal stability and decomposition behavior of the materials. [, , , , ]
- Elemental analysis: This confirms the composition of the synthesized compounds. [, , , ]
- Luminescence Spectroscopy: This assesses the fluorescence properties of the materials. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


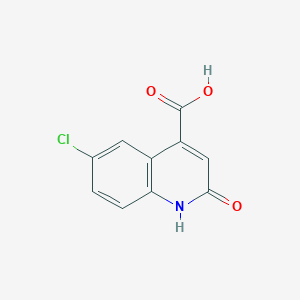
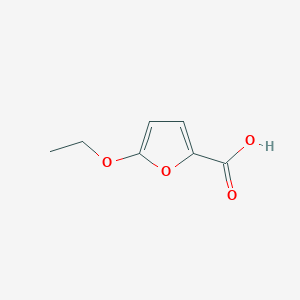
![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)
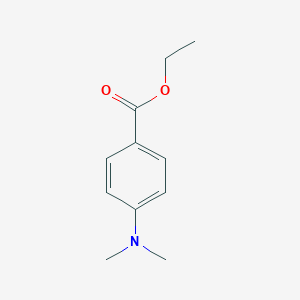

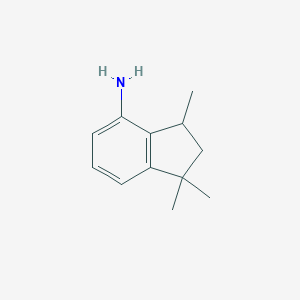
![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)
![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)
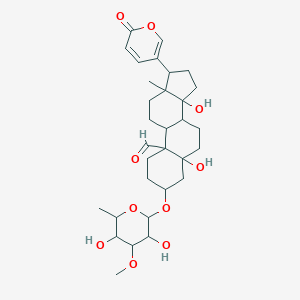
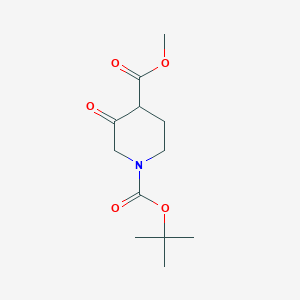
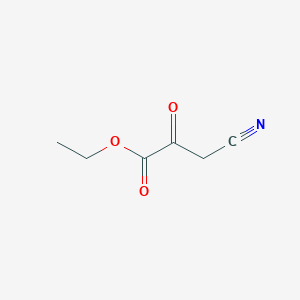
![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde](/img/structure/B57501.png)
